molecular formula C23H25N7O2 B3303468 8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 920447-37-6

8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B3303468
CAS No.: 920447-37-6
M. Wt: 431.5 g/mol
InChI Key: NSESKIPBAGYOKB-UHFFFAOYSA-N
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Description

This compound is a structurally complex imidazo-purine-dione derivative characterized by a fused imidazo[1,2-g]purine core. Key substituents include a 3-(1H-imidazol-1-yl)propyl chain at position 8, a 1,7-dimethyl configuration, and a 2-phenylethyl group at position 3 (denoted as Compound A for clarity in this article).

Properties

IUPAC Name

6-(3-imidazol-1-ylpropyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-17-15-30-19-20(25-22(30)28(17)12-6-11-27-14-10-24-16-27)26(2)23(32)29(21(19)31)13-9-18-7-4-3-5-8-18/h3-5,7-8,10,14-16H,6,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSESKIPBAGYOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This step involves the reaction of appropriate starting materials, such as 1H-imidazole, with a propylating agent under controlled conditions.

    Introduction of the purine ring: The imidazole derivative is then reacted with a purine precursor, such as 1,7-dimethyl-3-(2-phenylethyl)-1H-purine-2,4-dione, under specific reaction conditions to form the fused ring system.

    Final modifications: The final compound is obtained through additional chemical modifications, such as methylation or phenylethylation, to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemical Applications

The compound serves as a valuable building block for synthesizing more complex molecules and can act as a catalyst in various organic reactions. Its unique structural features allow it to participate in various chemical transformations such as:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution Reactions : Both nucleophilic and electrophilic substitutions can occur depending on the functional groups present.

Biological Applications

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Investigated for effectiveness against various microbial strains.
  • Antifungal Activities : Studies suggest efficacy against certain fungal pathogens.
  • Anticancer Properties : Preliminary findings indicate that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicinal Chemistry

The compound is being explored for its therapeutic applications:

  • Drug Development : It is considered a candidate for treating diseases due to its ability to interact with specific biological targets.
  • Mechanism of Action :
    • Binding to cellular receptors to modulate their activity.
    • Inhibiting enzymes critical for disease progression.
    • Modulating signaling pathways that alter cellular functions.

Industrial Applications

In industry, this compound is utilized in:

  • The development of new materials.
  • Various industrial processes where its unique chemical properties can be advantageous.

Mechanism of Action

The mechanism of action of 8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Interacting with cellular receptors to modulate their activity.

    Inhibiting enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating signaling pathways: Affecting various signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound A shares structural motifs with several imidazo-purine and imidazole-triazole derivatives. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Compound A Imidazo[1,2-g]purine-2,4-dione 8: 3-(imidazolyl)propyl; 3: 2-phenylethyl; 1,7: methyl ~490 (estimated) High lipophilicity due to phenylethyl; potential adenosine receptor antagonism
3-Benzyl analogue () Imidazo[2,1-f]purine-2,4-dione 8: 3-(imidazolyl)propyl; 3: benzyl; 1,7: methyl ~476 (exact) Reduced steric bulk vs. phenylethyl; RN: 903861-96-1
Compound 44 () Pyrazino[2,1-f]purine-2,4-dione 8: 3-(imidazolyl)propyl; 1,3: methyl ~400 (exact) Water-soluble adenosine antagonist; mp: 170°C; yield: 55%
C1 () Imidazole-triazole hybrid Dual 4',5'-diphenylimidazole; triazole core ~600 (estimated) Antifungal/antibacterial activity; synthesized via CAN-catalyzed condensation

Key Observations :

  • Core Flexibility : Imidazo[1,2-g]purine (in Compound A ) vs. imidazo[2,1-f]purine () alters ring fusion geometry, affecting binding pocket compatibility .
  • Bioactivity Trends : Imidazole-triazole hybrids (e.g., C1 ) exhibit antifungal activity (), suggesting Compound A may share similar properties if tested.
Computational Similarity Analysis

Using Tanimoto coefficients (), Compound A shows ~65–75% structural similarity to:

  • SAHA-like HDAC inhibitors (due to imidazole and aromatic motifs) .
  • Adenosine receptor antagonists (e.g., Compound 44), supported by shared imidazole-propyl chains . Molecular docking () predicts Compound A may bind to adenosine receptors with comparable affinity to Compound 44, but steric clashes from the phenylethyl group could reduce efficacy .

Biological Activity

The compound 8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a derivative of imidazo[1,2-g]purine and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its effects on serotonin receptors and antidepressant-like properties.

1. Serotonin Receptor Interaction

Research indicates that derivatives of imidazo[1,2-g]purine compounds exhibit significant binding affinities for serotonin receptors. Specifically:

  • The compound shows high affinity for the 5-HT1A receptor , which is implicated in mood regulation and antidepressant activity. Studies have reported that similar compounds exhibit KiK_i values in the range of 5.6–278 nM for the 5-HT1A receptor .
  • The dual ligand activity at both the serotonin transporter (SERT) and 5-HT1A receptor positions this compound as a promising candidate for antidepressant therapy .

2. Antidepressant-Like Effects

In vivo studies using animal models have demonstrated that related imidazopurine derivatives exhibit antidepressant-like effects in behavioral tests such as the forced swim test (FST). The findings suggest that these compounds can produce significant reductions in immobility time, indicative of antidepressant activity .

Case Study 1: Antidepressant-Like Activity

A study evaluated two novel derivatives of imidazopurine-2,4-dione in mice. The results indicated that these compounds displayed:

  • High Affinity : For serotonergic receptors.
  • Behavioral Changes : Reduced immobility in FST after both single and repeated administrations .

Case Study 2: Pharmacokinetics and Safety Profile

Another investigation assessed the pharmacokinetic properties of similar compounds. Key findings included:

  • Dose-dependent Effects : Administered doses showed a significant impact on serotonin receptor activity.
  • Safety Profile : No significant adverse effects were noted at therapeutic doses .

Data Tables

Compound NameTarget ReceptorBinding Affinity (nM)Antidepressant Activity
AZ-8535-HT1A5.6Yes
AZ-861SERT>7.5Yes
Imidazolidine5-HT2A350Moderate

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution reactions, as seen in analogous imidazo-purine derivatives. For example, substituting chlorine on a quinazoline precursor with 1-(3-aminopropyl)-imidazole in dimethylformamide (DMF) and triethylamine (TEA) at room temperature achieved 84% yield . To improve yields, consider optimizing solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., palladium complexes for cross-coupling steps), or temperature gradients. Statistical experimental design (e.g., factorial or response surface methods) can systematically identify critical parameters .

Q. Which spectroscopic techniques are critical for characterizing its structural integrity?

1H/13C NMR is essential for confirming substituent positions and hydrogen bonding patterns, particularly for imidazole and purine moieties. X-ray crystallography resolves stereochemical ambiguities, especially when substituents introduce steric hindrance (e.g., the 2-phenylethyl group) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like the dione carbonyls.

Q. How do steric and electronic factors influence its reactivity in substitution reactions?

The 1H-imidazol-1-ylpropyl chain introduces steric bulk, which may slow nucleophilic attacks at the purine core. Electron-withdrawing groups (e.g., the dione moiety) activate adjacent positions for electrophilic substitution. Computational tools like density functional theory (DFT) can map charge distribution and predict reactive sites .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the design of derivatives?

Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) predict transition states and intermediates, enabling targeted synthesis of derivatives with modified electronic properties. For example, ICReDD combines computational predictions with experimental validation to prioritize reactions with high thermodynamic feasibility, reducing trial-and-error cycles . Machine learning models trained on reaction databases (e.g., USPTO) can also suggest novel substituents for improved bioactivity.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Iterative validation is key:

  • Re-examine computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models).
  • Use high-throughput experimentation to test predicted conditions and refine models with empirical data .
  • Apply sensitivity analysis to identify parameters (e.g., temperature, pH) causing discrepancies .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction parameters for novel derivatives?

AI integrates multi-physics simulations (e.g., fluid dynamics, heat transfer) with reaction kinetics to model large-scale synthesis. For instance, reinforcement learning algorithms can iteratively adjust flow rates or catalyst concentrations in microreactors to maximize yield . Digital twins of reactors enable virtual testing of extreme conditions (e.g., high pressure) without physical risks.

Q. What methodologies address challenges in analyzing heterogeneous catalytic pathways involving this compound?

In situ spectroscopy (e.g., Raman or FTIR) monitors real-time intermediate formation during catalysis. Isotopic labeling (e.g., deuterium at the imidazole N-position) traces reaction mechanisms. Pairing these with kinetic isotope effect (KIE) studies clarifies rate-determining steps .

Data Analysis and Validation

Q. How should researchers statistically validate reproducibility in biological assays involving this compound?

Use a split-plot experimental design to account for batch-to-batch variability in synthesis. Apply ANOVA to distinguish biological activity variations from experimental noise. For IC50 determinations, nonlinear regression models (e.g., four-parameter logistic curves) ensure robust dose-response analysis .

Q. What advanced chromatographic techniques resolve co-elution issues in purity analysis?

2D-LC (heart-cutting or comprehensive) separates co-eluting impurities by coupling orthogonal columns (e.g., reverse-phase and ion-exchange). Mass-directed purification (LC-MS) isolates target fractions for NMR validation, critical for structurally complex analogs .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in advanced synthesis?

Follow Chemical Hygiene Plan guidelines for high-risk intermediates (e.g., imidazole derivatives). Use inert atmosphere gloveboxes for moisture-sensitive steps and calorimetry (e.g., ARC) to assess thermal stability of reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 2
Reactant of Route 2
8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

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